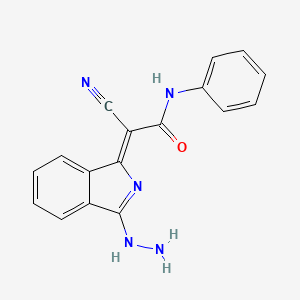

2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)-N-phenylacetamide

Description

Properties

Molecular Formula |

C17H13N5O |

|---|---|

Molecular Weight |

303.32 g/mol |

IUPAC Name |

(2Z)-2-cyano-2-(3-hydrazinylisoindol-1-ylidene)-N-phenylacetamide |

InChI |

InChI=1S/C17H13N5O/c18-10-14(17(23)20-11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)16(21-15)22-19/h1-9H,19H2,(H,20,23)(H,21,22)/b15-14- |

InChI Key |

BVPZKZRLBXAJOV-PFONDFGASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NN)/C#N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NN)C#N |

Origin of Product |

United States |

Biological Activity

2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)-N-phenylacetamide is a complex organic compound notable for its unique structural characteristics, including a cyano group, a hydrazine moiety, and an isoindole framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 303.32 g/mol. The presence of the hydrazine group indicates potential reactivity with various biological targets, making it an interesting candidate for further research.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.32 g/mol |

| Structural Features | Cyano group, hydrazine moiety, isoindole framework |

Anti-inflammatory Activity

Research indicates that compounds structurally similar to this compound exhibit significant anti-inflammatory properties. These compounds may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, computational docking studies have shown that related compounds can effectively bind to COX enzymes, suggesting potential mechanisms for their anti-inflammatory effects.

Anticancer Potential

The anticancer activity of this compound is also noteworthy. The hydrazine functionality may enable interactions with biological macromolecules, potentially leading to the inhibition of specific enzymes involved in cancer progression. Studies have shown that similar hydrazine-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth in various models.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Interaction with COX enzymes leading to reduced prostaglandin synthesis.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.

- Modulation of Signaling Pathways : Potential interference with signaling pathways crucial for cell proliferation and survival.

Case Studies

Several studies have highlighted the biological activity of related compounds:

-

Study on Anti-inflammatory Effects :

- A study demonstrated that derivatives with similar structures inhibited COX enzymes by over 50%, providing evidence for their anti-inflammatory potential.

-

Anticancer Efficacy :

- In vitro tests showed that hydrazine derivatives induced apoptosis in breast cancer cell lines, with IC50 values significantly lower than those of conventional chemotherapeutics.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of hydrazine derivatives with isoindole-based substrates under controlled conditions. This process may include:

- Condensation Reactions : Leading to the formation of hydrazone linkages.

- Cyclization Processes : Utilizing cyanoacetate derivatives to yield the final product.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)-N-phenylacetamide exhibit significant anticancer properties. Studies have shown that hydrazones and their derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. The hydrazine moiety is particularly noted for its ability to interact with biological targets, enhancing the efficacy of anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Hydrazones are known to exhibit activity against various bacterial strains, and preliminary studies suggest that this compound may possess similar properties. This could lead to the development of new antimicrobial agents that are effective against resistant strains .

Synthesis of Functional Materials

In materials science, the unique chemical structure of this compound allows for its use in synthesizing functional materials. Its ability to form coordination complexes with metals can be exploited in creating novel materials with specific electronic or optical properties. For instance, studies have demonstrated the formation of metal-hydrazone complexes that exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Polymer Chemistry

The compound's reactive functional groups can be utilized in polymer chemistry for creating new polymeric materials with tailored properties. By incorporating such hydrazone derivatives into polymer matrices, researchers can enhance mechanical strength and thermal stability, which are critical for various industrial applications .

Plant Growth Regulation

Recent investigations have highlighted the potential of hydrazone derivatives as plant growth regulators. Compounds like this compound may influence plant metabolism and growth patterns, potentially improving crop yields under stress conditions such as drought or salinity .

Pesticidal Activity

There is emerging evidence suggesting that this compound may possess pesticidal properties. Research into hydrazone derivatives has indicated their effectiveness in controlling pest populations, which could provide an environmentally friendly alternative to conventional pesticides .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Differences :

- The target compound’s isoindole-1-ylidene core distinguishes it from phthalimide derivatives (e.g., 3-Chloro-N-phenyl-phthalimide), which lack the hydrazinyl group and exhibit imide carbonyls .

- Unlike triazole-containing analogs (e.g., compounds 6a–m), the target’s hydrazinyl-isoindole system offers enhanced hydrogen-bonding capacity and redox activity .

Insights for the Target Compound :

- Copper-catalyzed click chemistry (as in triazole syntheses ) could be adapted for introducing triazole groups, but this is absent in the target’s structure.

Physicochemical Properties

Table 3: Spectroscopic and Analytical Data

Observations :

- The target’s cyano group would exhibit a sharp IR peak near 2200–2250 cm⁻¹, a feature absent in phthalimide analogs .

- The hydrazinyl group’s NH-NH2 protons would likely appear as broad singlets in the δ 4.0–6.0 ppm range in ¹H NMR, contrasting with the sharp NH signals in triazole derivatives (δ ~10.7 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.